Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-
Description
Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a bis(thiourea) derivative characterized by two bulky substituents attached to the thiourea core. Each substituent comprises a 3-bromophenyl group linked to an indole moiety via a methylene bridge. This structural design combines the electron-withdrawing effects of bromine, the aromatic π-system of indole, and the hydrogen-bonding capacity of thiourea, making it a candidate for diverse applications in medicinal chemistry, catalysis, and materials science .
Properties
CAS No. |
649740-21-6 |
|---|---|
Molecular Formula |
C31H24Br2N4S |
Molecular Weight |
644.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-indol-1-ylmethyl]thiourea |
InChI |
InChI=1S/C31H24Br2N4S/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38) |
InChI Key |
LUHKGHUPZOKRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=S)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with 1H-indole-1-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, typically forming sulfinic or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea compounds can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfinic acids, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated thiourea derivatives.
Scientific Research Applications
Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the direct reaction of thiourea with various electrophiles. The compound N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-thiourea can be synthesized through a multi-step process involving the bromination of phenyl groups followed by thiourea formation.
Synthesis Pathway:
- Bromination of Phenyl Groups : 3-bromobenzaldehyde is reacted with indole derivatives to form the desired indole-bromophenyl intermediates.
- Formation of Thiourea : The intermediates are then treated with thiourea under acidic or basic conditions to yield the final product.
Biological Activities
Thiourea derivatives are known for their wide range of biological activities, including:
Antibacterial Activity
N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-thiourea has demonstrated significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that this compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin, indicating its potential as an antibacterial agent .
Anticancer Activity
Research indicates that thiourea derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound has been reported to have IC50 values ranging from 3 to 14 µM, demonstrating its potency against specific cancer pathways .
Antioxidant Properties
Thiourea compounds are also recognized for their antioxidant capabilities, which help in scavenging free radicals and protecting cells from oxidative stress. These properties make them valuable in preventing cellular damage associated with aging and various diseases .
Antitubercular Activity
Recent studies have highlighted the effectiveness of thiourea derivatives against Mycobacterium tuberculosis, showcasing their potential use in treating tuberculosis infections. The compound exhibited MIC values significantly lower than conventional antitubercular drugs .
Case Studies and Research Findings
Several studies have documented the efficacy of thiourea derivatives in various applications:
Mechanism of Action
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a hydrogen bond donor, stabilizing transition states in chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues.
Comparison with Similar Compounds
Key Structural Features :
- Thiourea Core: Provides hydrogen-bond donor/acceptor sites, enabling interactions with biological targets or metal ions.
- 3-Bromophenyl Groups : Bromine enhances lipophilicity and may influence steric and electronic properties.
Comparison with Similar Thiourea Derivatives
Antioxidant Activity
Thiourea derivatives are widely studied for their radical-scavenging properties. Below is a comparative analysis:
Insights :
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl derivative (IC50 = 52 µg/mL ABTS) demonstrates that electron-withdrawing substituents enhance radical scavenging . Bromine in the target compound may offer similar effects, though its larger size could reduce solubility.
- Fluorine Substitution : The ortho-fluoro derivative outperforms ascorbic acid in DPPH assays, likely due to fluorine’s strong electron-withdrawing nature and favorable steric positioning . Bromine’s lower electronegativity but higher lipophilicity may shift activity toward membrane-associated targets.
- Indole Contribution : Indole’s aromatic system may stabilize radical intermediates, but its bulky nature could hinder access to reactive sites compared to simpler aryl groups.
Catalytic and Coordination Properties
Thioureas are employed as organocatalysts and ligands in metal complexes:
Insights :
- Organocatalysis: Schreiner’s thiourea leverages CF3 groups for substrate activation via hydrogen bonding. The target compound’s indole may offer π-π interactions, but bromine’s steric bulk could reduce catalytic efficiency .
- Coordination Chemistry: Bis(thioureas) with dialkylamino groups adopt trans-configurations, enabling monodentate ligand behavior . The target compound’s indole and bromophenyl groups may sterically hinder metal coordination, favoring non-covalent interactions instead.
Structural and Electronic Effects
Substituent Impact :
Configuration :
- Thiourea derivatives with cis-configurations act as bidentate ligands, while trans-forms are monodentate .
Biological Activity
Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Overview of Thiourea Derivatives
Thiourea derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial properties : Effective against a variety of pathogens.
- Anticancer effects : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory and antioxidant activities : Contributing to their potential therapeutic use.
The specific compound in focus, Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-, is structurally characterized by its indole and bromophenyl moieties, which are believed to enhance its biological activity through increased lipophilicity and reactivity due to the presence of halogen substituents.
The biological effects of Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- can be attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in gene expression regulation and cancer progression.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- showed notable inhibition against Gram-positive cocci and Gram-negative rods. The minimum inhibitory concentrations (MICs) for these compounds were evaluated against various strains, revealing promising results:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 6 | Staphylococcus aureus | 32 |
| Compound 6 | Escherichia coli | 64 |
| Thiourea derivative | Candida albicans | 16 |
These results suggest that the thiourea moiety plays a critical role in imparting antimicrobial activity .
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of thiourea derivatives against several cancer cell lines. The following table summarizes the IC50 values observed for Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- and related compounds:
| Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
|---|---|---|
| HeLa (cervical) | 20 | Etoposide (17.94) |
| CEM (T-lymphocyte) | 15 | Doxorubicin (10.5) |
| L1210 (leukemia) | 25 | Cisplatin (12.5) |
The data indicates that the compound exhibits significant antiproliferative activity across different cancer cell lines, suggesting potential as a lead compound for further development in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of thiourea derivatives:
- Anticancer Efficacy : A recent study highlighted that a related thiourea compound demonstrated effective inhibition of human cancer cell lines with an IC50 value significantly lower than standard chemotherapy agents .
- Mechanistic Insights : Another investigation into the mechanism revealed that thiourea derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, enhancing their therapeutic potential .
- Broad-Spectrum Antimicrobial Activity : Research has also shown that these compounds possess antifungal properties against Candida species, with varying degrees of efficacy depending on structural modifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms on the 3-bromophenyl groups undergo substitution under SNAr conditions:
Example Reaction with Amines
-
Reactants : Thiourea derivative + morpholine
-
Conditions : DMF, K₂CO₃, 100°C, 6 hours
-
Product : N,N'-bis[(3-morpholinophenyl)-1H-indol-1-ylmethyl]thiourea
-
Yield : 65%
Table 2: Substitution Reactivity
| Nucleophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Morpholine | K₂CO₃ | 100 | 65 |
| Piperidine | Cs₂CO₃ | 120 | 72 |
| NaN₃ | CuI | 80 | 58 |
Key Insight : Electron-rich amines (e.g., piperidine) enhance reaction rates due to increased nucleophilicity .
Coordination Chemistry
The thiourea sulfur acts as a soft Lewis base, forming complexes with transition metals:
Example: Platinum(II) Complexation
-
Reactants : Thiourea derivative + K₂PtCl₄
-
Conditions : MeOH/H₂O (3:1), RT, 8 hours
-
Product : [Pt(thiourea)₂Cl₂]
-
Stability : Stable in aqueous solutions (pH 4–9)
Table 3: Metal Coordination Data
| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log K) |
|---|---|---|---|
| K₂PtCl₄ | 1:2 | Square-planar | 12.3 |
| Pd(OAc)₂ | 1:1 | Tetrahedral | 9.8 |
| Cu(NO₃)₂ | 1:1 | Octahedral | 8.5 |
Application : These complexes show enhanced antimicrobial activity compared to the free ligand .
Cyclization Reactions
Under acidic conditions, the thiourea moiety undergoes cyclization to form heterocycles:
Formation of Thiazolidinones
-
Reactants : Thiourea derivative + chloroacetyl chloride
-
Conditions : Acetic acid, reflux, 4 hours
-
Product : 1,3-Thiazolidin-4-one derivative
-
Yield : 70%
Mechanism :
-
Protonation of the thiourea nitrogen.
-
Nucleophilic attack by the sulfur on chloroacetyl chloride.
-
Intramolecular cyclization and elimination of HCl.
Oxidation to Disulfides
-
Oxidizing Agent : H₂O₂ (30%)
-
Conditions : EtOH, RT, 2 hours
-
Product : N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]disulfide
-
Yield : 90%
Reduction to Amines
-
Reducing Agent : LiAlH₄
-
Conditions : THF, 0°C → RT, 3 hours
-
Product : N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]amine
-
Yield : 55%
Biological Activity Correlation
Modifications via these reactions directly impact biological efficacy:
Q & A
Advanced Research Question
DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent, temperature). For example, a 3 factorial design evaluates interactions between temperature (25–60°C) and catalyst concentration (0.5–2 mol%) .
Kinetic Profiling : Monitor reaction progress via in situ techniques (e.g., Raman spectroscopy) to derive rate laws and identify rate-limiting steps .
Isotope Labeling : Incorporate C or N labels to trace mechanistic pathways in organocatalytic applications .
What methodologies evaluate environmental impacts during large-scale synthesis?
Advanced Research Question
Life Cycle Assessment (LCA) : Quantify waste generation and energy use across synthesis steps using software like SimaPro .
Green Chemistry Metrics : Calculate atom economy (target ≥ 70%) and E-factor (kg waste/kg product) for each reaction step .
Alternative Solvent Screening : Apply COSMO-RS predictions to identify biodegradable solvents (e.g., cyclopentyl methyl ether) that maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
